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Compound of Interest

Compound Name:
2-Bromo-6-fluoro-3-methylbenzoic

acid

Cat. No.: B573003 Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic design of

molecular building blocks is paramount. Compounds that offer multiple, orthogonally reactive

sites are of immense value, enabling the efficient construction of complex molecular

architectures. 2-Bromo-6-fluoro-3-methylbenzoic acid (CAS No. 1359857-60-5) emerges as

a quintessential example of such a scaffold. Its structure, featuring a carboxylic acid, a bromine

atom, a fluorine atom, and a methyl group on an aromatic ring, provides a rich platform for

synthetic diversification.

This guide offers a comprehensive technical overview of 2-bromo-6-fluoro-3-methylbenzoic
acid, intended for researchers, chemists, and drug development professionals. We will delve

into its physicochemical properties, plausible synthetic routes with detailed experimental

protocols, in-depth spectral analysis for structural confirmation, and its applications as a

strategic intermediate. The causality behind experimental choices is emphasized to provide

field-proven insights, ensuring that the described protocols are robust and self-validating.

Part 1: Physicochemical and Structural Properties
The unique arrangement of functional groups in 2-bromo-6-fluoro-3-methylbenzoic acid
dictates its physical properties and chemical reactivity. The electron-withdrawing nature of the

fluorine and bromine atoms, combined with the electron-donating methyl group, creates a

distinct electronic profile on the benzene ring, influencing the acidity of the carboxylic acid and

the reactivity of the aryl halides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b573003?utm_src=pdf-interest
https://www.benchchem.com/product/b573003?utm_src=pdf-body
https://www.benchchem.com/product/b573003?utm_src=pdf-body
https://www.benchchem.com/product/b573003?utm_src=pdf-body
https://www.benchchem.com/product/b573003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
2-bromo-6-fluoro-3-

methylbenzoic acid
N/A

CAS Number 1359857-60-5

Molecular Formula C₈H₆BrFO₂

Molecular Weight 233.04 g/mol

Physical Form
White to off-white powder or

crystals

InChI Key
AKGJVRQAQBIZKL-

UHFFFAOYSA-N

SMILES
CC1=CC=C(F)C(=C1Br)C(=O)

O
N/A

Storage
Sealed in dry, room

temperature conditions

Part 2: Synthesis and Purification
The synthesis of 2-bromo-6-fluoro-3-methylbenzoic acid can be achieved through several

routes. A common and reliable method involves the oxidation of the corresponding aldehyde, 2-

bromo-6-fluoro-3-methylbenzaldehyde.[1] This approach is favored due to the relative stability

of the starting material and the high efficiency of aldehyde oxidation reactions.

Workflow for the Synthesis of 2-Bromo-6-fluoro-3-
methylbenzoic Acid
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Caption: Synthetic workflow for the oxidation of an aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation of 2-Bromo-6-fluoro-3-
methylbenzaldehyde
This protocol describes a robust method for the synthesis of the title compound. The choice of

potassium permanganate as the oxidant is based on its high reactivity and cost-effectiveness.

The acetone/water solvent system is selected to solubilize the organic starting material while

allowing for the dissolution of the inorganic oxidant.

Materials and Reagents:

2-Bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq)
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Potassium permanganate (KMnO₄) (1.5 eq)

Acetone

Deionized Water

Concentrated Hydrochloric Acid (HCl)

Sodium bisulfite (NaHSO₃)

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-bromo-6-fluoro-3-methylbenzaldehyde (1.0 eq) in a 3:1 mixture of

acetone and water.

Addition of Oxidant: While stirring vigorously, add potassium permanganate (1.5 eq) portion-

wise to the solution. The addition is done slowly to control the exothermic reaction. The

reaction mixture will turn deep purple and then gradually form a brown precipitate of

manganese dioxide (MnO₂).

Causality: Portion-wise addition prevents a rapid temperature increase, minimizing

potential side reactions and ensuring safety.

Reaction Monitoring: Heat the mixture to a gentle reflux (approximately 60-70°C) and

monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is

typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.

Quenching and Workup: After cooling to room temperature, quench the reaction by adding a

saturated solution of sodium bisulfite until the purple color disappears and the brown MnO₂

precipitate is dissolved.
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Causality: Sodium bisulfite reduces any excess KMnO₄ and the MnO₂ byproduct to soluble

Mn²⁺ salts, simplifying the purification process.

Acidification and Extraction: Acidify the clear solution to pH ~2 with concentrated HCl. A

white precipitate of the crude carboxylic acid should form.[2] Extract the aqueous mixture

three times with ethyl acetate.

Causality: The carboxylic acid is protonated at low pH, making it less soluble in water and

readily extractable into an organic solvent like ethyl acetate.[2]

Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo

to yield the crude product.

Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent system

(e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2-bromo-6-fluoro-3-
methylbenzoic acid. The purity should be assessed by measuring the melting point and

confirmed by spectroscopic analysis. A sharp melting point indicates high purity.

Part 3: Spectroscopic Elucidation
The structural identity and purity of 2-bromo-6-fluoro-3-methylbenzoic acid are definitively

confirmed through a combination of spectroscopic techniques. The following data are predicted

based on established principles and data from analogous structures.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.5 Singlet (broad) 1H -COOH

~7.5 - 7.7 Multiplet 2H Aromatic (Ar-H)
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| ~2.4 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Key Feature Assignment

~166.0 - Carbonyl (-COOH)

~158.0 - 161.0 Doublet (¹JCF) C-F

~130.0 - 135.0 Multiplet Aromatic C-H

~120.0 - 125.0 Multiplet Aromatic C-H

~115.0 - 120.0 Singlet C-Br

~110.0 - 115.0 Singlet C-CH₃

~18.0 Singlet Methyl (-CH₃)

Note: The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic
acid dimer)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium C=C stretch (Aromatic ring)

~1250 Strong C-O stretch

~1100 Strong C-F stretch

| ~920 | Broad | O-H bend (out-of-plane) |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b13105327
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through

fragmentation patterns.

Predicted MS (Electron Ionization - EI) Data

m/z Key Feature Assignment

232/234 M/M+2 pattern (1:1 ratio) Molecular Ion [M]⁺

215/217 Loss of -OH [M-OH]⁺

187/189 Loss of -COOH [M-COOH]⁺

153 Loss of -Br [M-Br]⁺

The presence of a nearly 1:1 ratio for peaks separated by 2 amu is a characteristic isotopic

signature for a molecule containing one bromine atom.[3]

Part 4: Applications in Research and Development
The strategic placement of versatile functional groups makes 2-bromo-6-fluoro-3-
methylbenzoic acid a valuable intermediate in drug discovery and materials science.

Medicinal Chemistry: The bromine atom serves as a handle for metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of

diverse molecular fragments to explore structure-activity relationships (SAR).[3] The fluorine

atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug

candidate.[3][6] The carboxylic acid is a key site for amide bond formation, a ubiquitous

linkage in pharmaceuticals, or it can be used for directed ortho-metalation to achieve further

regioselective functionalization.[3] Analogous structures are used in the synthesis of

inhibitors for targets like epidermal growth factor receptor (EGFR) and stearoyl-CoA

desaturase 1 (SCD1).[7][8]

Materials Science: The rigid aromatic core and reactive handles can be used to synthesize

novel polymers, liquid crystals, and other functional materials where specific electronic and

physical properties are desired.
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Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-
bromo-6-fluoro-3-methylbenzoic acid.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures:

Work in a well-ventilated area or a chemical fume hood.[9]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.[10]

Avoid inhalation of dust and direct contact with skin and eyes.[9]

Wash hands thoroughly after handling.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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